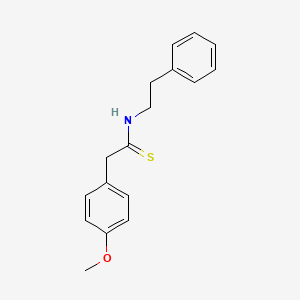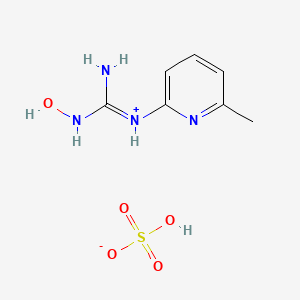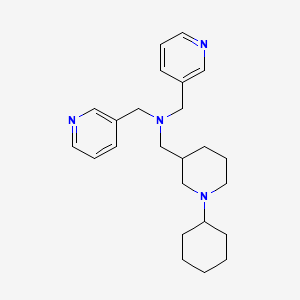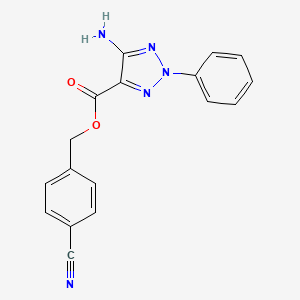
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide, also known as URB597, is a compound that has been extensively studied for its potential therapeutic applications. URB597 is a fatty acid amide hydrolase inhibitor, which means that it prevents the breakdown of endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can have a wide range of effects on the body.
Wirkmechanismus
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide works by inhibiting the enzyme fatty acid amide hydrolase, which breaks down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can have a wide range of effects on the body. Endocannabinoids are involved in many physiological processes, including pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has several advantages for lab experiments. It is a potent and selective inhibitor of fatty acid amide hydrolase, which makes it useful for studying the endocannabinoid system. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is also relatively stable and can be stored for long periods of time. However, 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is also a controlled substance, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide. One potential direction is the development of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide analogs that are more water-soluble and have improved pharmacokinetic properties. Another direction is the study of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide in combination with other drugs, such as opioids, to determine if it can enhance their analgesic effects. Additionally, 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide could be studied for its potential in the treatment of other disorders, such as anxiety and depression.
Synthesemethoden
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical studies. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has also been studied for its potential in the treatment of addiction, obesity, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-19-16-9-7-15(8-10-16)13-17(20)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXWHXSSDPVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)


![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)

![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6079939.png)

![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)
![N-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6079963.png)

![1-(3-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6079991.png)